![molecular formula C8H13BN2O4 B6342815 1-tert-Butyloxycarbonyl-pyrazole-3-boronic acid CAS No. 1162261-97-3](/img/structure/B6342815.png)
1-tert-Butyloxycarbonyl-pyrazole-3-boronic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry
Boronic acids and their derivatives, including 1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl boronic acid, have been widely studied in medicinal chemistry . They have shown several activities such as anticancer, antibacterial, and antiviral activity . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .
Synthesis of Boronic Acid Derivatives
Boronic acid is a stable and generally a non-toxic group that is easily synthesized . Due to these features, it can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .
Sensors and Delivery Systems
Boronic acids, including 1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl boronic acid, have applications as sensors and delivery systems . Their unique chemical properties make them suitable for these roles.
Cross-Coupling Reactions
Compounds like Boc-THP-Bpin, which are similar to 1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl boronic acid, are frequently used in metal catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings .
Laboratory Chemicals
1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl boronic acid can be used as a laboratory chemical . It can be used in the manufacture of substances and in scientific research and development .
Preparation of Indolylboronic Acids
Indolylboronic acids are easily available, stable, non-toxic and new reactions using indolylboronic acids have been described in the literature . Thus, 1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl boronic acid could potentially be used in the preparation of indolylboronic acids .
Safety and Hazards
This compound may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, and ensure adequate ventilation .
Mechanism of Action
Target of Action
Boronic acids and their derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids, in general, are known to interact with their targets through covalent interactions . The boronic acid moiety can form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical reactions, including suzuki-miyaura cross-coupling reactions .
Pharmacokinetics
Boronic acids are generally known for their good bioavailability and stability .
Result of Action
Boronic acids and their derivatives have been reported to exhibit various biological activities, including anticancer, antibacterial, and antiviral activities .
Action Environment
The action, efficacy, and stability of (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of boronic acids .
properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-3-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-4-6(10-11)9(13)14/h4-5,13-14H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFZWYIHBPVOPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN(C=C1)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669977 | |
Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid | |
CAS RN |
1162261-97-3 | |
Record name | 1-(1,1-Dimethylethyl) 3-borono-1H-pyrazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1162261-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80669977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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